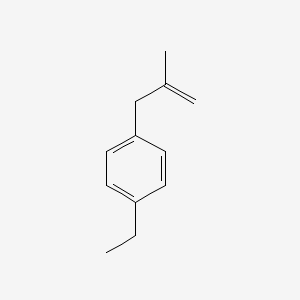
3-(4-Ethylphenyl)-2-methyl-1-propene
Cat. No. B3020400
Key on ui cas rn:
105737-91-5
M. Wt: 160.26
InChI Key: ABXRWENIEHSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039514B2
Procedure details


Under nitrogen atmosphere, tetrahydrofuran (KANTO, 8.1 mL) was added to magnesium (WAKO, 263 mg) and iodide (WAKO, 1 mg), followed with addition of tetrahydrofuran (KANTO, 5.5 mL) solution comprising 1-bromo-4-ethylbenzene (TCI, 2.0 g). The mixture was stirred at room temperature for 30 minutes. The reaction solution was cooled to 0° C. and added with copper iodide (WAKO, 205 mg) and 3-chloro-2-methyl-1-propene (WAKO, 1.32 mL) followed by stirring at room temperature for 1 hour and 30 minutes. The reaction solution was cooled and added with saturated ammonium chloride solution, and further added with sodium sulfate. The reaction mixture was filtered, and concentrated under reduced pressure to obtain a crude product, which was then purified by silica gel column chromatography to obtain the target compound (500 mg).









Name
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5]C=1.Cl[CH2:12]C(C)=C.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Na+].[Na+].O1[CH2:29][CH2:28][CH2:27][CH2:26]1>[Cu](I)I.[I-]>[CH2:27]([C:28]1[CH:29]=[CH:5][C:6]([CH2:7][C:8]([CH3:3])=[CH2:12])=[CH:9][CH:10]=1)[CH3:26] |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC
|
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
263 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
8.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[I-]
|
Step Five
|
Name
|
|
|
Quantity
|
1.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=C)C
|
|
Name
|
|
|
Quantity
|
205 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 1 hour and 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C(C=C1)CC(=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
